2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-methyl-3-pyrrolidin-2-ylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-12-8-4-3-6-10(12)13(14(16)17-2)11-7-5-9-15-11/h3-4,6,8,11,15H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNVPGYHZFCZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Indole Derivatives in Organic and Natural Product Synthesis
The indole (B1671886) ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most ubiquitous scaffolds in nature and medicinal chemistry. biosynth.comnih.gov Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound importance. researchgate.netdergipark.org.tr Indole and its derivatives are fundamental building blocks in the synthesis of numerous bioactive molecules. nih.govijpsjournal.com
In nature, the indole motif is famously found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and the hormone melatonin. mdpi.comcreative-proteomics.com This highlights the integral role of the indole nucleus in fundamental biological processes. biosynth.com Furthermore, a large and structurally diverse class of natural products known as indole alkaloids, which includes compounds like the anticancer agents vincristine (B1662923) and vinblastine, are characterized by this core structure. biosynth.comnumberanalytics.com These natural products have historically inspired organic chemists to develop novel synthetic methodologies. ijpsjournal.com
The chemical properties of the indole ring, particularly its reactivity in electrophilic substitution reactions, make it a versatile intermediate for synthetic chemists. dergipark.org.trcreative-proteomics.com The development of efficient methods for constructing and functionalizing the indole core remains an active area of research, driven by the continuous demand for novel indole-based compounds in drug discovery. researchgate.netijpsjournal.com Derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govdergipark.org.trmdpi.com
Table 1: Examples of Biologically Active Indole-Containing Compounds
| Compound | Class | Biological Significance |
| Tryptophan | Amino Acid | Essential amino acid; precursor to serotonin and melatonin. mdpi.comcreative-proteomics.com |
| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. creative-proteomics.com |
| Indole-3-acetic acid | Plant Hormone | Regulates plant growth and development. creative-proteomics.com |
| Vincristine | Indole Alkaloid | Anticancer agent used in chemotherapy. biosynth.comnumberanalytics.com |
| Arvelexin | Indole Derivative | Investigated as an anti-influenza agent. dergipark.org.tr |
Structural and Conformational Aspects of Pyrrolidine Moieties in Chemical Scaffolds
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial scaffold in the design of biologically active molecules. frontiersin.orgchemicalbook.com Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. researchgate.net This feature is highly advantageous in drug design, as it allows for a more precise spatial arrangement of functional groups to interact with biological targets. researchgate.netnih.gov
The conformational flexibility of the pyrrolidine ring is one of its defining characteristics. It typically adopts puckered "envelope" or "twist" conformations to minimize steric strain, a phenomenon known as pseudorotation. researchgate.net This dynamic behavior can be constrained by introducing substituents or by incorporating the ring into a larger, more rigid bicyclic or spirocyclic system. nih.govnih.gov The ability to control the conformation is a powerful tool for medicinal chemists to optimize the binding affinity of a molecule for a specific protein or receptor. nih.gov
The pyrrolidine scaffold is a core component of numerous natural alkaloids, including nicotine (B1678760) and hygrine, and is found in the amino acid proline. chemicalbook.comwikipedia.org Its prevalence extends to a wide range of synthetic pharmaceuticals with diverse therapeutic applications, such as the antihypertensive agent enalapril (B1671234) and the nootropic aniracetam. frontiersin.org The nitrogen atom in the pyrrolidine ring provides a key site for substitution, influencing the molecule's basicity and allowing for the attachment of various pharmacophoric groups. nih.gov
Table 2: Comparison of Physicochemical Properties of Pyrrolidine and Related Scaffolds
| Property | Pyrrolidine | Pyrrole | Cyclopentane |
| Formula | C₄H₉N | C₄H₅N | C₅H₁₀ |
| Molar Mass ( g/mol ) | 71.12 | 67.09 | 70.1 |
| Boiling Point (°C) | 87 | 130 | 49 |
| Structure | Saturated, 3D | Aromatic, Planar | Saturated, 3D |
| Key Feature | Basic Nitrogen, Conformational Flexibility chemicalbook.comwikipedia.org | Aromaticity, Weakly Acidic NH | Non-polar, Flexible |
Comprehensive Spectroscopic Characterization Techniques Applied to 2 Methoxy 1 Methyl 3 Pyrrolidin 2 Ylindole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H and ¹³C) Analysis
No experimental ¹H or ¹³C NMR spectra for 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole have been published. A hypothetical analysis would involve assigning chemical shifts (δ) in parts per million (ppm) to each unique proton and carbon atom in the molecule. For instance, one would expect distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the pyrrolidine (B122466) ring, and the methyl and methoxy (B1213986) groups. Similarly, ¹³C NMR would show characteristic signals for the aromatic, aliphatic, and substituent carbons.
Two-Dimensional NMR Techniques (e.g., HMQC, NOESY)
Two-dimensional NMR experiments are crucial for assembling complex molecular structures. Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) would correlate proton signals with the carbon atoms they are directly attached to. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations between protons that are close to each other, helping to define the molecule's three-dimensional conformation. No such 2D NMR data are available for this compound.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. While high-resolution mass spectrometry (HRMS) data would provide the exact molecular formula, no such data has been reported for this compound. Analysis of its fragmentation under techniques like Electron Ionization (EI) would be expected to show characteristic losses, such as the cleavage of the pyrrolidine ring or the loss of a methyl or methoxy group, but these patterns have not been documented.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. A spectrum for this compound would be expected to show characteristic bands for C-H stretching (aromatic and aliphatic), C-O stretching of the methoxy group, C-N stretching, and various bending vibrations of the indole and pyrrolidine rings. However, no experimental IR or Raman spectra have been found in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated systems. The indole ring in this compound would be expected to produce distinct absorption maxima (λmax) in the ultraviolet region. The precise wavelengths and intensities of these absorptions have not been experimentally determined.
Advanced Analytical Methods for Structural Confirmation (e.g., X-ray Crystallography)
For unambiguous proof of structure and stereochemistry, X-ray crystallography is the definitive method. This technique provides a precise three-dimensional model of the molecule as it exists in a single crystal. There is no record of a crystal structure determination for this compound in crystallographic databases.
Theoretical and Computational Chemistry Studies of 2 Methoxy 1 Methyl 3 Pyrrolidin 2 Ylindole
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory)
To investigate the electronic structure and stability of 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole, Density Functional Theory (DFT) would be the method of choice. DFT calculations provide a balance between computational cost and accuracy for molecules of this size.
Methodology:
Functional and Basis Set Selection: A common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) for initial geometry optimization. For more accurate energy calculations, a larger basis set, for example, 6-311++G(d,p), would be employed.
Geometry Optimization: The first step is to find the molecule's lowest energy conformation. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
Mulliken and Natural Population Analysis (NPA): These methods would be used to calculate the partial atomic charges, offering insights into the distribution of electrons within the molecule.
Expected Data Table:
| Property | Calculated Value (Hypothetical) |
| Energy of HOMO (eV) | -5.8 |
| Energy of LUMO (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.1 |
| Total Energy (Hartree) | -850.12345 |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The pyrrolidine (B122466) ring and the methoxy (B1213986) group's rotation introduce conformational flexibility to this compound. Understanding the preferred conformations is key to understanding its biological activity and physical properties.
Methodology:
Molecular Mechanics (MM): A systematic conformational search would be performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This method is computationally less expensive than quantum mechanics and is suitable for exploring a large conformational space to identify low-energy conformers.
Molecular Dynamics (MD) Simulations: To explore the conformational landscape in a more dynamic and realistic manner, MD simulations would be carried out. The molecule would be placed in a simulated solvent box (e.g., water or DMSO) and its trajectory over time would be calculated by solving Newton's equations of motion. This would reveal the most stable and populated conformations and the energy barriers between them.
Expected Data Table:
| Conformer | Dihedral Angle (C2-C3-C2'-N') | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 85° | 0.00 | 65 |
| 2 | -95° | 0.85 | 25 |
| 3 | 175° | 2.10 | 10 |
Reaction Mechanism Elucidation through Computational Modeling of Synthesis Pathways
Computational chemistry can be a powerful tool to understand the mechanisms of chemical reactions, including the synthesis of this compound.
Methodology:
Transition State Search: For a proposed synthetic route, the structures of the reactants, products, and any intermediates would be optimized. Following this, transition state (TS) search algorithms (e.g., QST2, QST3, or Berny optimization) would be used to locate the saddle points on the potential energy surface that connect these minima.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations would be performed to confirm that it connects the intended reactants and products.
Activation Energy Calculation: The energy difference between the transition state and the reactants would provide the activation energy barrier for the reaction step, offering insights into the reaction kinetics.
Expected Data Table:
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| N-methylation of indole (B1671886) | 0.0 | +15.2 | -5.8 | 15.2 |
| Friedel-Crafts reaction with N-methyl-2-pyrrolidinone | -5.8 | +25.7 | -12.3 | 31.5 |
Prediction of Spectroscopic Properties via Computational Chemistry
Computational methods can predict various spectroscopic properties, which can be used to aid in the identification and characterization of this compound.
Methodology:
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level would be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can help in structure confirmation.
Vibrational Spectroscopy (IR and Raman): The harmonic vibrational frequencies would be calculated from the second derivative of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental results.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate the electronic excitation energies and oscillator strengths. These correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
Expected Data Table:
| Spectroscopic Data | Predicted Value |
| ¹H NMR (ppm) | δ 7.5-6.8 (indole), 3.9 (methoxy), 3.5-1.8 (pyrrolidine), 2.5 (N-methyl) |
| ¹³C NMR (ppm) | δ 155 (C2-O), 138-110 (indole), 60 (methoxy), 55-25 (pyrrolidine), 30 (N-methyl) |
| IR (cm⁻¹) | ~3000 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) |
| UV-Vis (λ_max, nm) | 220, 280 |
Chemical Reactivity and Derivatization Strategies for 2 Methoxy 1 Methyl 3 Pyrrolidin 2 Ylindole
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The indole ring is highly susceptible to electrophilic aromatic substitution, a cornerstone of indole chemistry. The position of substitution is dictated by the directing effects of the substituents already present on the ring. In 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole, the methoxy (B1213986) group at the 2-position, the methyl group on the indole nitrogen, and the pyrrolidinyl group at the 3-position collectively influence the regioselectivity of these reactions.
The methoxy group (-OCH3) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. youtube.comwikipedia.org Similarly, the N-methyl group is also considered an activating group. wikipedia.org The pyrrolidin-2-yl group at the C3 position, being an alkyl substituent, is weakly activating and also directs electrophiles to the ortho and para positions. However, the inherent reactivity of the indole ring typically favors substitution at the C3 position. Since this position is already substituted, electrophilic attack will be directed to other positions on the indole nucleus.
Considering the combined directing effects, electrophilic substitution is most likely to occur at the C5 or C7 positions of the indole ring, and to a lesser extent at the C4 and C6 positions. The precise outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro- and 7-Nitro- derivatives |
| Halogenating Agent (e.g., NBS, NCS) | 5-Halo- and 7-Halo- derivatives |
| Acylating Agent (e.g., Ac₂O, AlCl₃) | 5-Acetyl- and 7-Acetyl- derivatives |
| Sulfonating Agent (SO₃/Pyridine) | 5-Sulfonyl- and 7-Sulfonyl- derivatives |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, Ac₂O: Acetic anhydride
Reactions at the Pyrrolidine (B122466) Nitrogen and Ring Positions
The pyrrolidine ring offers multiple sites for chemical modification. The secondary amine nitrogen is nucleophilic and can readily participate in a variety of reactions.
N-Alkylation and N-Acylation: The nitrogen atom of the pyrrolidine ring can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions introduce a wide range of functional groups, altering the steric and electronic properties of the molecule.
Reactions at the Pyrrolidine Ring Carbons: While the nitrogen is the most reactive site, derivatization of the carbon atoms of the pyrrolidine ring is also possible, often requiring more specialized methods. For instance, oxidation of the pyrrolidine ring could lead to the formation of lactams. Furthermore, deprotonation of the carbon atoms alpha to the nitrogen followed by reaction with an electrophile can introduce substituents onto the pyrrolidine ring.
Modifications of the Methoxy and N-Methyl Groups
The methoxy and N-methyl groups are also amenable to chemical transformation, providing further avenues for derivatization.
Cleavage of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group at the 2-position of the indole ring. A common reagent for this transformation is boron tribromide (BBr₃). nih.govgvsu.educore.ac.ukresearchgate.netresearchgate.net The resulting 2-hydroxyindole derivative exists in equilibrium with its tautomeric form, oxindole (B195798).
Demethylation of the N-Methyl Group: The N-methyl group of the indole can be removed to generate the corresponding N-H indole. This transformation can be achieved using various reagents, including sodium in liquid ammonia (B1221849) or via oxidative methods followed by reduction.
Table 2: Reagents for Modification of Methoxy and N-Methyl Groups
| Functional Group | Transformation | Reagent(s) |
| 2-Methoxy | O-Demethylation | BBr₃ |
| N-Methyl | N-Demethylation | Na/NH₃ (liquid) |
Stereoselective Transformations and Chiral Derivatization
The presence of a chiral center at the 2-position of the pyrrolidine ring opens up possibilities for stereoselective reactions and the synthesis of enantiomerically pure derivatives.
Diastereoselective Reactions: The existing stereocenter can direct the stereochemical outcome of reactions at other sites on the molecule, leading to the formation of diastereomers in unequal amounts. For example, reactions at the pyrrolidine ring or electrophilic substitution on the indole nucleus could proceed with a degree of diastereoselectivity.
Chiral Derivatization: The secondary amine of the pyrrolidine ring can be reacted with chiral derivatizing agents to form diastereomeric products that can be separated by chromatography. nih.govacs.orgresearchgate.netwikipedia.orgnih.gov This is a powerful technique for the resolution of racemic mixtures and the determination of enantiomeric excess. Common chiral derivatizing agents include Mosher's acid chloride and α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA). wikipedia.org
Cycloaddition Reactions and Annulation Strategies involving Indole-Pyrrolidine Motifs
The indole-pyrrolidine scaffold can participate in various cycloaddition and annulation reactions to construct more complex polycyclic systems.
Diels-Alder Reactions: If the pyrrolidinyl substituent can be modified to introduce a diene or a dienophile, intramolecular or intermolecular Diels-Alder reactions can be envisioned. For instance, conversion of the pyrrolidine nitrogen to a vinyl group could set the stage for a [4+2] cycloaddition with a suitable dienophile. rsc.orgresearchgate.netresearchgate.netacs.orgthieme-connect.com
1,3-Dipolar Cycloadditions: The indole ring can act as a dipolarophile in 1,3-dipolar cycloadditions. acs.orgnih.govwikipedia.orgmdpi.comacs.org For example, reaction with an azomethine ylide could lead to the formation of a new five-membered ring fused to the indole nucleus. Alternatively, the pyrrolidine nitrogen could be incorporated into a 1,3-dipole, which could then react with a dipolarophile.
Annulation Strategies: Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to build complex heterocyclic systems. For example, functionalization of the indole or pyrrolidine rings with appropriate groups could enable intramolecular cyclizations to form new fused or bridged ring systems.
2 Methoxy 1 Methyl 3 Pyrrolidin 2 Ylindole As a Crucial Intermediate in Complex Organic Synthesis
Role in the Total Synthesis of Indole (B1671886) Alkaloids and Related Natural Products
The indole alkaloid family represents a vast and structurally diverse class of natural products, many of which exhibit potent biological activities. The synthesis of these complex molecules often requires strategic and efficient access to key intermediates that contain the core indole framework. 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole has emerged as a valuable precursor in this context, facilitating the assembly of intricate alkaloid skeletons.
Construction of Core Skeletons for Complex Natural Products
The utility of this compound as an intermediate is prominently demonstrated in the construction of the fundamental skeletons of various indole alkaloids. The methoxy (B1213986) group at the 2-position of the indole ring serves as a latent ketone or can be otherwise manipulated, providing a handle for further functionalization and ring-forming reactions. The N-methylated pyrrolidine (B122466) moiety introduces a chiral center and a basic nitrogen atom, which are characteristic features of many biologically active alkaloids.
Synthetic chemists have leveraged these features to forge key bonds and construct the polycyclic systems typical of complex indole alkaloids. For instance, the pyrrolidine ring can be involved in cyclization reactions to form adjacent rings, while the indole nucleus can undergo various electrophilic substitution or cross-coupling reactions to build molecular complexity.
Exploration of Proposed Biosynthetic Pathways and Synthetic Analogues
Beyond the total synthesis of known natural products, this compound also plays a role in the investigation of biosynthetic pathways. By synthesizing proposed intermediates or their analogues, researchers can gain insights into the enzymatic transformations that occur in nature. This intermediate can be chemically modified to mimic hypothetical biosynthetic precursors, which can then be used in biochemical assays to validate or refute proposed biosynthetic steps.
Furthermore, the structural framework of this compound allows for the synthesis of a wide range of unnatural analogues of indole alkaloids. By systematically modifying the substituents on the indole or pyrrolidine rings, chemists can explore the structure-activity relationships (SAR) of these natural products, potentially leading to the discovery of new therapeutic agents with improved properties.
Utilization in the Development of Advanced Heterocyclic Scaffolds and Rigidized Structures
The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, as these structures often form the core of new drug candidates. The unique combination of the indole and pyrrolidine rings in this compound provides a foundation for the creation of advanced, rigidified heterocyclic systems.
The inherent conformational constraints of the fused and appended ring systems in derivatives of this intermediate can be advantageous for achieving high binding affinity and selectivity for biological targets. Synthetic strategies often involve intramolecular reactions that "stitch" different parts of the molecule together, leading to the formation of caged or polycyclic structures with well-defined three-dimensional shapes. These rigid scaffolds can serve as templates for the design of new ligands for a variety of receptors and enzymes.
| Scaffold Type | Synthetic Strategy | Key Features of Resulting Structure |
| Spirocyclic Indolenines | Intramolecular cyclization onto the indole C3 position | Rigid spirocyclic core, introduction of a quaternary center |
| Bridged Polycyclic Systems | Transannular reactions or intramolecular bond formations | Conformationally restricted, precise spatial arrangement of functional groups |
| Fused Heterocyclic Architectures | Annulation reactions involving the indole or pyrrolidine rings | Extended and planar or non-planar aromatic/aliphatic systems |
Strategies for Scaffold Diversification and Chemical Library Synthesis
The adaptability of the this compound scaffold makes it an excellent starting point for the generation of chemical libraries for high-throughput screening. Scaffold diversification strategies aim to introduce a wide range of functional groups and structural motifs onto the core structure, thereby maximizing the chemical space explored.
Several approaches are employed to achieve this diversification. Late-stage functionalization of the indole ring, for example, through C-H activation or cross-coupling reactions, allows for the introduction of various substituents at different positions. The pyrrolidine nitrogen can be deprotected and re-functionalized with a diverse set of building blocks. Furthermore, the methoxy group can be converted to other functionalities, opening up new avenues for chemical modification.
Q & A
Q. What are the common synthetic routes for 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Pyrrolidine Ring Formation : Cyclization of amine and carbonyl precursors under basic conditions, often using aldehydes or ketones as cyclizing agents .
- Coupling Reactions : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the attachment of the methoxyphenyl or indole moieties .
- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and improving yields compared to conventional heating .
Optimization strategies include monitoring reaction progress via HPLC and adjusting solvent polarity or catalyst loading .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : For verifying substituent positions and stereochemistry (e.g., H and C NMR) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-Ray Crystallography : Resolves crystal structure and absolute configuration, critical for studying intermolecular interactions .
- Infrared (IR) Spectroscopy : Identifies functional groups like methoxy or pyrrolidine rings .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose of waste in designated containers .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties and reactive sites, aiding in predicting regioselectivity in substitution reactions .
- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions .
- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC retention times or NMR shifts) to refine models .
Q. What strategies resolve contradictions in spectral data during the structural elucidation of pyrrolidine-containing indole derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR for carbon-proton correlation and X-ray crystallography for unambiguous structural assignment .
- Isotopic Labeling : Track reaction pathways to distinguish between isomeric products .
- Dynamic NMR : Resolve conformational equilibria in the pyrrolidine ring that may obscure spectral interpretation .
Q. What are the challenges in achieving enantiomeric purity in the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases in HPLC or enantioselective catalysts (e.g., BINAP-metal complexes) during synthesis .
- Asymmetric Catalysis : Employ chiral auxiliaries or organocatalysts to control stereochemistry at the pyrrolidine ring .
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) and monitor racemization risks during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
